Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-
Brand Name: Vulcanchem
CAS No.: 91880-41-0
VCID: VC18468514
InChI: InChI=1S/C10H12N2O3/c1-5-3-7(12-6(2)13)4-8(9(5)14)10(11)15/h3-4,14H,1-2H3,(H2,11,15)(H,12,13)
SMILES:
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-

CAS No.: 91880-41-0

Cat. No.: VC18468514

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl- - 91880-41-0

Specification

CAS No. 91880-41-0
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 5-acetamido-2-hydroxy-3-methylbenzamide
Standard InChI InChI=1S/C10H12N2O3/c1-5-3-7(12-6(2)13)4-8(9(5)14)10(11)15/h3-4,14H,1-2H3,(H2,11,15)(H,12,13)
Standard InChI Key APLIEPYNXJWBTI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1O)C(=O)N)NC(=O)C

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol . Its IUPAC name, 5-acetamido-2-hydroxy-3-methylbenzamide, reflects the positions of its functional groups:

  • A hydroxyl group at position 2

  • A methyl group at position 3

  • A carbamoyl group at position 4

  • An acetamido group at position 5

The canonical SMILES representation, CC1=CC(=CC(=C1O)C(=O)N)NC(=O)C, and InChIKey, APLIEPYNXJWBTI-UHFFFAOYSA-N, provide unambiguous identifiers for its structure .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.91880-41-0
Molecular FormulaC₁₀H₁₂N₂O₃
Molecular Weight208.21 g/mol
IUPAC Name5-acetamido-2-hydroxy-3-methylbenzamide
SMILESCC1=CC(=CC(=C1O)C(=O)N)NC(=O)C
InChIKeyAPLIEPYNXJWBTI-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of acetanilide derivatives typically involves multi-step functionalization of aniline precursors. For this compound, a plausible route includes:

  • Methylation: Introducing the methyl group at position 3 via Friedel-Crafts alkylation.

  • Hydroxylation: Electrophilic substitution to install the hydroxyl group at position 2.

  • Carbamoylation: Reaction with cyanogen bromide (BrCN) or urea derivatives to form the carbamoyl group.

  • Acetamidation: Acylation of the amine at position 5 using acetic anhydride .

Polar solvents such as ethanol or water are often employed to enhance intermediate solubility, while temperature control (e.g., 0–50°C) ensures reaction specificity.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding unwanted substitution patterns during hydroxylation or carbamoylation.

  • Protection-Deprotection: Shielding reactive groups (e.g., -OH) during subsequent steps to prevent side reactions.

  • Yield Improvement: Reported yields for similar acetanilide syntheses range from 40–60%, necessitating catalyst optimization (e.g., Lewis acids for Friedel-Crafts steps).

Reactivity and Functional Group Interactions

Nucleophilic and Electrophilic Sites

The compound’s reactivity is governed by its functional groups:

  • Hydroxyl Group: Acts as a weak acid (pKa ~10) and participates in hydrogen bonding or deprotonation under basic conditions .

  • Carbamoyl Group: Undergoes hydrolysis to carboxylic acids in acidic or basic media.

  • Acetamido Group: Resistant to hydrolysis under mild conditions but cleavable via strong acids (e.g., HCl, H₂SO₄).

Esterification

The hydroxyl group can be esterified with acyl chlorides (e.g., acetyl chloride) to form aryl esters, though steric hindrance from the methyl group may slow kinetics.

Amide Hydrolysis

Under reflux with 6M HCl, the carbamoyl group hydrolyzes to a carboxylic acid, yielding 5-acetamido-2-hydroxy-3-methylbenzoic acid. This reaction is critical for probing metabolic pathways in pharmaceutical studies .

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